Methimazole

説明

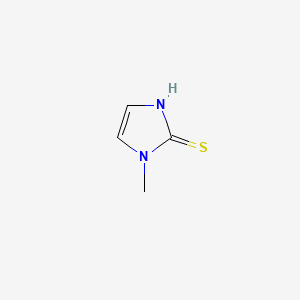

Structure

3D Structure

特性

IUPAC Name |

3-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRYVIKBURPHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Record name | methimazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methimazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020820 | |

| Record name | Methimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

280 °C WITH SOME DECOMP | |

| Record name | METHIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble, Soluble in alcohol, chloroform. Sparingly soluble in ether, petroleum ether., 1 G SOL IN ABOUT 125 ML ETHER, ABOUT 4.5 ML CHLOROFORM, ABOUT 5 ML WATER, 5 ML ALCOHOL, SOL IN PYRIDINE, Slightly soluble in benzene., 1.13e+01 g/L | |

| Record name | Methimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

LEAFLETS FROM ALCOHOL, WHITE TO PALE BUFF, CRYSTALLINE SUBSTANCE; STARCH-LIKE IN APPEARANCE & TO TOUCH | |

CAS No. |

60-56-0 | |

| Record name | Methimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methimazole [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methimazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methimazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554Z48XN5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143-146 °C, 146-148 °C, 146 °C | |

| Record name | Methimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methimazole's Mechanism of Action on Thyroid Peroxidase: A Technical Guide

Introduction

Methimazole is a thionamide antithyroid agent pivotal in the management of hyperthyroidism.[1][2] Its therapeutic effect is primarily achieved by inhibiting the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3] This inhibition targets thyroid peroxidase (TPO), a heme-containing enzyme anchored in the apical membrane of thyroid follicular cells. TPO is the central catalyst for two critical steps in thyroid hormonogenesis: the oxidation of iodide (I⁻) and the subsequent iodination of tyrosine residues within the thyroglobulin protein, followed by the coupling of these iodotyrosine residues to form T4 and T3.[4][5] this compound disrupts this intricate process, thereby reducing the output of thyroid hormones from the gland.[6] This guide provides a detailed examination of the biochemical mechanisms, kinetics, and experimental methodologies related to this compound's action on TPO.

Core Inhibitory Mechanism: Suicide Inactivation

The primary mechanism by which this compound inhibits TPO is not through simple competitive binding but via a process known as "suicide inactivation." In this mechanism, the drug itself acts as a substrate for the enzyme it is targeting. TPO, in the presence of its co-substrate hydrogen peroxide (H₂O₂), oxidizes its heme prosthetic group to a highly reactive intermediate state (often referred to as Compound I or TPOox).[7]

This oxidized enzyme can then follow one of two pathways:

-

The Hormonogenic Pathway: TPOox oxidizes iodide ions (I⁻) to an active iodine species (I⁺ or E-I), which then iodinates tyrosine residues on thyroglobulin.

-

The Inactivation Pathway: TPOox oxidizes the this compound molecule.[8] This oxidation, likely an S-oxygenation of the thione moiety, generates a reactive sulfinic acid intermediate.[8] This reactive species then forms a covalent bond with the heme group of TPO, leading to the enzyme's irreversible inactivation.[7][8]

By serving as an alternative substrate, this compound effectively diverts the oxidative capacity of TPO away from iodide and thyroglobulin, thereby halting hormone synthesis.[1][8] Because this process results in the enzyme's permanent inactivation, this compound is classified as a suicide inhibitor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. scbt.com [scbt.com]

- 6. droracle.ai [droracle.ai]

- 7. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methimazole: A Comprehensive Technical Guide on its Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimazole is a crucial thioureylene antithyroid agent widely employed in the clinical management of hyperthyroidism. Its therapeutic efficacy is intrinsically linked to its distinct chemical properties and molecular structure, which dictate its mechanism of action. This technical guide provides an in-depth exploration of the chemical and structural characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of its primary signaling pathway and illustrative experimental workflows.

Chemical Properties of this compound

This compound, known by its IUPAC name 1-methyl-1,3-dihydro-2H-imidazole-2-thione, is a white to pale buff crystalline powder.[1] It possesses a five-membered imidazole ring, which distinguishes it chemically from the thiouracil series of antithyroid drugs that have a six-membered ring.[2][3]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

| Property | Value | References |

| IUPAC Name | 1-methyl-1,3-dihydro-2H-imidazole-2-thione | [1][4] |

| Chemical Formula | C₄H₆N₂S | [4][5] |

| Molecular Weight | 114.17 g/mol | [4][5] |

| Melting Point | 143-148 °C | [1] |

| Boiling Point | 280 °C (with some decomposition) | [1] |

| Solubility | Freely soluble in water and alcohol; soluble in chloroform; sparingly soluble in ether and petroleum ether.[4] | [4] |

| pKa | Not explicitly found in search results. | |

| LogP | -0.3 | [4] |

Molecular Structure of this compound

The molecular structure of this compound is fundamental to its biological activity. It exists in a dynamic equilibrium between two tautomeric forms: the thione and the thiol forms. However, spectroscopic and crystallographic evidence suggests that the thione form is predominant.

Tautomerism and Functional Groups

This compound exhibits thione-thiol tautomerism, a key feature of its chemical reactivity. The principal functional groups are the imidazole ring, a methyl group attached to one of the nitrogen atoms, and a thione (C=S) group. The presence of the thione group is critical for its antithyroid activity.

Crystallographic Structure and Bond Parameters

X-ray crystallography studies have provided precise information on the three-dimensional structure of this compound, confirming the planar nature of the imidazole ring. These studies have also elucidated the specific bond lengths and angles within the molecule, which are crucial for computational modeling and understanding its interaction with its biological target.

A study on a this compound-related compound, 1-methyl-(2-methylthio)-1H-imidazole iodide, provides insights into the bond lengths within the core structure. For instance, the disulfide bond length in a related dimer was found to be 2.0926(8) Å.[4] Another computational study using DFT calculated the bond length of N4-C8 to be 1.4547 Å.[2]

Experimental Protocols

The characterization of this compound's chemical and structural properties relies on a variety of established experimental techniques. This section outlines the general methodologies for key analyses.

Determination of Physicochemical Properties

Melting Point Determination: The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is then heated in a controlled manner. The temperature range over which the substance melts is recorded as the melting point.

Solubility Assessment: A kinetic solubility assay can be employed. This typically involves preparing a stock solution of this compound in a solvent like DMSO. Aliquots of this stock solution are then added to an aqueous buffer (e.g., phosphate-buffered saline) in a microtiter plate. The mixture is incubated, and the solubility can be determined by measuring the light scattering using a nephelometer or by quantifying the dissolved compound concentration via UV spectrophotometry after filtration.[6]

Spectroscopic Analysis

UV-Visible Spectroscopy: UV-Visible spectrophotometry is used for the quantitative analysis of this compound. A standard solution of this compound is prepared in a suitable solvent (e.g., water or methanol-water mixture). The solution is then scanned over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which for this compound is approximately 252 nm.[7] A calibration curve can be generated by measuring the absorbance of a series of solutions of known concentrations to quantify this compound in unknown samples.[7][8][9]

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. A sample of this compound is prepared, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory. The sample is then exposed to infrared radiation, and the resulting spectrum shows absorption bands corresponding to the vibrational frequencies of its chemical bonds, providing a unique "fingerprint" of the molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum reveal the number and connectivity of protons, while the ¹³C NMR spectrum indicates the different carbon environments within the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its crystalline state. A suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The intensities and positions of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.[11]

Thyroid Peroxidase (TPO) Inhibition Assay

The primary mechanism of action of this compound is the inhibition of thyroid peroxidase (TPO). An in vitro assay to measure this inhibition is crucial for studying its activity. A common method is the Amplex UltraRed (AUR) assay.

Protocol Outline:

-

Preparation of Reagents: Prepare rat thyroid microsomes (as a source of TPO), Amplex UltraRed reagent, and hydrogen peroxide (H₂O₂).

-

Assay Setup: In a 96- or 384-well plate, incubate the thyroid microsomes with various concentrations of this compound.

-

Reaction Initiation: Add the AUR reagent and H₂O₂ to initiate the enzymatic reaction. TPO catalyzes the H₂O₂-mediated oxidation of AUR to the fluorescent product, resorufin.

-

Detection: Measure the fluorescence intensity using a plate reader. The degree of inhibition by this compound is determined by the reduction in fluorescence compared to a control without the inhibitor.[5][12][13][14]

Molecular Mechanism and Signaling Pathways

This compound exerts its therapeutic effect primarily by inhibiting the synthesis of thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃).

Inhibition of Thyroid Peroxidase

The central mechanism of this compound is the inhibition of TPO, a key enzyme in thyroid hormone synthesis. TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosines to form T₄ and T₃. This compound acts as a substrate for TPO, thereby competitively inhibiting the iodination of thyroglobulin.[15]

Caption: Inhibition of Thyroid Hormone Synthesis by this compound.

Immunomodulatory Effects

Beyond its direct effects on thyroid hormone synthesis, this compound has been shown to possess immunomodulatory properties. Studies have indicated that this compound can inhibit the interferon-gamma (IFN-γ)-induced Janus kinase (JAK)/STAT signaling pathway in thyroid cells.[11][16] This is achieved, in part, by scavenging hydrogen peroxide, which is involved in the phosphorylation and activation of STAT1. This action may contribute to the therapeutic benefit in autoimmune thyroid diseases like Graves' disease.

Caption: Immunomodulatory Effect of this compound on the JAK/STAT Pathway.

Illustrative Experimental Workflow

The following diagram outlines a general workflow for the comprehensive analysis of this compound's properties and activity.

Caption: General Experimental Workflow for this compound Analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and molecular structure of this compound, supported by experimental methodologies and visual representations of its mechanism of action. A thorough understanding of these fundamental characteristics is paramount for the continued development and optimization of thionamide-based therapies for hyperthyroidism and for advancing research into its broader pharmacological effects. The presented data and protocols offer a solid foundation for scientists and researchers in the pharmaceutical field.

References

- 1. This compound | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijcrcps.com [ijcrcps.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound-Related Substances: Structural Characterization and In Silico Toxicity Assessment | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. ijbpas.com [ijbpas.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 16. This compound as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Methimazole on Thyroid Follicular Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimazole (MMI), a principal thionamide antithyroid drug, is a cornerstone in the management of hyperthyroidism, particularly Graves' disease. Its primary mechanism of action is the inhibition of thyroid hormone synthesis. However, a growing body of in vitro research reveals a more complex and multifaceted interaction of this compound with thyroid follicular cells, extending beyond its well-established effects on thyroid peroxidase. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its impact on cellular signaling, gene expression, and physiological processes. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase

This compound's primary therapeutic effect is achieved by targeting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2][3] MMI inhibits the TPO-catalyzed iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[1][2][3] This action effectively reduces the production of new thyroid hormones.[1][2] It is important to note that this compound does not inactivate existing, stored thyroid hormones.[2][4]

Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on TPO activity in a cell-free system using thyroid gland microsomes.

Objective: To determine the in vitro potency of this compound in inhibiting thyroid peroxidase activity.

Materials:

-

Rat thyroid gland microsomes[5]

-

This compound (MMI)[5]

-

Propylthiouracil (PTU) as a positive control[5]

-

Iodide solution (e.g., potassium iodide)

-

Hydrogen peroxide (H₂O₂)[6]

-

Guaiacol or other suitable chromogenic substrate

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Microsome Preparation: Isolate thyroid gland microsomes from untreated rats as previously described.[5] Determine the protein concentration of the microsomal preparation using a suitable protein assay.[5]

-

Reaction Mixture Preparation: In a microplate, prepare reaction mixtures containing phosphate buffer, iodide solution, and the chromogenic substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a vehicle control (no MMI) and a positive control (PTU).

-

Enzyme Addition: Add a standardized amount of thyroid gland microsomes to each well to initiate the reaction.

-

Initiation of Reaction: Start the enzymatic reaction by adding a solution of H₂O₂.[6]

-

Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate using a spectrophotometer. Record readings at regular intervals for a defined period.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC₅₀ value (the concentration of MMI that inhibits TPO activity by 50%) by plotting the reaction rate against the logarithm of the MMI concentration.

Immunomodulatory and Antioxidant Effects

Beyond its primary antithyroid function, this compound exhibits significant immunomodulatory and antioxidant properties in vitro, which may contribute to its therapeutic efficacy in autoimmune thyroid disorders like Graves' disease.[7][8][9]

Inhibition of the Interferon-gamma (IFN-γ) Signaling Pathway

This compound has been shown to inhibit the IFN-γ signaling pathway in thyroid cells.[7][10] This is achieved by modulating the function of the transcription factor STAT1 (signal transducer and activator of transcription 1).[7][9] MMI inhibits the transcription of the intercellular adhesion molecule-1 (ICAM-1) gene, which is involved in the immune response.[1][7]

Scavenging of Reactive Oxygen Species (ROS)

A key aspect of this compound's antioxidant activity is its ability to scavenge hydrogen peroxide (H₂O₂).[6][7] H₂O₂ is a crucial component in the synthesis of thyroid hormones but can also induce oxidative stress.[6] this compound rapidly eliminates H₂O₂ produced in thyroid cells, for instance, upon treatment with IFN-γ.[7][10] This scavenging action inhibits the H₂O₂-mediated phosphorylation of STAT1, further contributing to the suppression of the IFN-γ signaling pathway.[7][9] MMI facilitates the transfer of electrons from NADPH to H₂O₂, mimicking the function of antioxidant enzymes like peroxiredoxin and glutathione peroxidase.[4][7]

Experimental Workflow: Investigating MMI's Antioxidant and Immunomodulatory Effects

Caption: Experimental workflow to assess the antioxidant and immunomodulatory effects of this compound on FRTL-5 thyroid cells.

Effects on Gene Expression

This compound influences the expression of several genes in thyroid follicular cells, which are summarized in the table below.

| Gene | Cell Line | MMI Concentration | Effect on Expression | Reference |

| ICAM-1 | FRTL-5 | Not specified | Inhibition of transcription | [1][7] |

| MHC Class I | FRTL-5 | 5 mM | Decrease in RNA levels and promoter activity | [11][12] |

| MHC Class II | FRTL-5 | 0.5 mM (C10 derivative) | Reduction of IFN-γ-induced expression | [11][12] |

| Thyroglobulin (Tg) | Human thyroid cells, FRTL-5 | 1-10,000 µM | Dose-dependent increase in mRNA and protein concentration | [13] |

| Thyroid Peroxidase (TPO) | Human thyroid cells, FRTL-5 | Not specified | Increase in mRNA concentration | [13][14] |

| Sodium-Iodide Symporter (NIS) | FRTL-5 | 5 mM | No significant effect on gene expression | [15] |

| Iodotyrosine deiodinase 1 (Dehal1) | Not specified | Not specified | Suppression of TSH, insulin, and serum-induced expression | [16] |

Impact on Cellular Proliferation and Viability

The effect of this compound on thyroid follicular cell proliferation is complex and appears to be method-dependent.

-

Inhibition of Proliferation: Studies using flow cytometric analysis of cell cycle kinetics in FRTL-5 cells have shown that this compound inhibits cell proliferation by inducing an S-phase arrest.[17][18] This leads to a decrease in the proportion of cells in the G0/G1 and G2/M phases.[17]

-

Contradictory Findings: Earlier studies that relied on tritiated thymidine uptake assays suggested either no effect or a stimulatory effect of MMI on thyroid cell proliferation.[17] However, the accumulation of cells in the S-phase without a corresponding increase in cell number points towards a cell cycle arrest rather than stimulated proliferation.[17]

-

Apoptosis: In an in vivo model of this compound-induced hyperplastic goiter, the withdrawal of the drug led to a regression of the goiter, which involved an inhibition of cell proliferation and a subsequent increase in apoptosis.[19] High doses of MMI can also induce oxidative stress, leading to cellular damage and potentially apoptosis.[6]

Signaling Pathway: this compound-Induced S-Phase Arrest

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace at KOASAS: this compound as an antioxidant and immunomodulator in thyroid cells: Mechanisms involving interferon-gamma signaling and H2O2 scavenging [koasas.kaist.ac.kr:8080]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] this compound As an Antioxidant and Immunomodulator in Thyroid Cells: Mechanisms Involving Interferon-γ Signaling and H2O2 Scavenging | Semantic Scholar [semanticscholar.org]

- 11. Regulation of major histocompatibility complex gene expression in thyroid epithelial cells by this compound and phenylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound increases thyroid-specific mRNA concentration in human thyroid cells and FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Propylthiouracil Increases Sodium/Iodide Symporter Gene Expression and Iodide Uptake in Rat Thyroid Cells in the Absence of TSH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound inhibits FRTL5 thyroid cell proliferation by inducing S-phase arrest of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Cell proliferation and apoptosis of thyroid follicular cells are involved in the involution of experimental non-tumoral hyperplastic goiter - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Biotransformation of Methimazole in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and biotransformation of methimazole in key preclinical models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Pharmacokinetics of this compound

This compound is readily absorbed orally in preclinical species, with its disposition influenced by the route of administration and the specific animal model.[1] The following tables summarize key pharmacokinetic parameters of this compound in rats and cats, providing a comparative view of its behavior in these commonly used preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cmax | Tmax (hours) | AUC | t½ (hours) | Reference |

| Oral | 10 mg/kg | 5.4 ± 0.6 µg/mL | 0.5 | 18.2 ± 2.1 µg·h/mL | 3.2 ± 0.4 | [2] |

| Intravenous | 5 mg/kg | - | - | 12.5 ± 1.5 µg·h/mL | 2.9 ± 0.3 | [2] |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound in Cats

| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | t½ (hours) | Bioavailability (%) | Reference |

| Oral (from Carbimazole) | 5 mg | 355 ± 113 | 2.1 ± 1.6 | 31,866 ± 439 | 5.1 ± 1.2 | - | [3] |

| Transdermal | 10 mg | 108 ± 25 | 5.2 ± 1.1 | 2,544 ± 216 | 13.0 ± 3.0 | 48 | [3] |

| Oral | 5 mg | - | < 1.5 | - | 3.12 | 93 | [4][5] |

| Intravenous | 5 mg | - | - | - | - | - | [6] |

Data are presented as mean ± standard deviation. Note that carbimazole is a prodrug that is rapidly converted to this compound in vivo.

Biotransformation of this compound

This compound undergoes extensive hepatic metabolism, primarily mediated by the Cytochrome P450 (CYP450) and Flavin-Containing Monooxygenase (FMO) enzyme systems.[1][7] The biotransformation of this compound leads to the formation of several metabolites, some of which may contribute to its therapeutic or toxic effects.

The metabolic pathway of this compound involves several key steps, including oxidation and conjugation. One of the initial metabolites identified is 3-methyl-2-thiohydantoin, which may possess some antithyroid activity.[1] Other notable metabolites that have been investigated, particularly in the context of hepatotoxicity, include glyoxal and N-methylthiourea.[1][8] The formation of reactive sulfenic and sulfinic acid derivatives is also proposed, potentially arising from direct oxidation by FMO or further metabolism of N-methylthiourea.[1] In rats, glucuronidation has been identified as a major metabolic pathway.[2]

Below is a diagram illustrating the putative metabolic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound pharmacokinetics.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats.[2]

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Dosing:

-

Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-dosing.

-

Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Animal Model: Healthy domestic cats.[3]

-

Housing: Housed individually with access to food, water, and litter trays.

-

Dosing:

-

Sample Collection: Blood samples were collected via a jugular catheter at various time points.[3]

-

Sample Processing: Serum was separated and stored frozen until analysis.[3]

Analytical Methodology: HPLC-UV

A common method for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions for Plasma/Serum Analysis:

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.0 mm, 5 µm particle size) is typically used.[9]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 6.86) in a ratio of approximately 25:75 (v/v).[9]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound, which is around 252-254 nm.[9][10]

-

-

Sample Preparation:

-

Protein Precipitation: An organic solvent such as acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Injection: The supernatant is collected and injected into the HPLC system.

-

-

Quantification: A calibration curve is generated using standards of known this compound concentrations in the same biological matrix. The concentration of this compound in the unknown samples is then determined by comparing their peak areas to the calibration curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vivo pharmacokinetic studies and the logical relationship of the key components in this compound's metabolic fate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. The pharmacokinetics of this compound in a novel lipophilic formulation administered transdermally to healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 6. Pharmacokinetics of this compound in normal cats and cats with hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loss of rat liver microsomal cytochrome P-450 during this compound metabolism. Role of flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

Methimazole's Inhibitory Role in Thyroid Hormone Synthesis and Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole is a thionamide antithyroid agent that serves as a cornerstone in the management of hyperthyroidism, particularly in conditions such as Graves' disease and toxic multinodular goiter.[1] Its therapeutic efficacy is primarily attributed to its ability to inhibit the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] This technical guide provides an in-depth analysis of the core mechanisms of this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase

The principal mechanism of action of this compound is the potent inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] TPO catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on thyroglobulin, the precursor protein for thyroid hormones.[1] this compound effectively blocks these critical steps, thereby reducing the production of T4 and T3.[1]

This compound's interaction with TPO is complex, with evidence suggesting it can act as a competitive substrate, becoming iodinated itself and thus diverting iodine away from thyroglobulin.[2] Another proposed mechanism involves the sulfur moiety of this compound interacting with the iron atom at the center of TPO's heme molecule, which inhibits its catalytic activity.[2] It is important to note that this compound does not inhibit the release of pre-existing, stored thyroid hormones, which is why the clinical effects of the drug may take several weeks to manifest.[1]

Quantitative Data on this compound's Inhibitory Effects

The inhibitory potency of this compound on TPO and its clinical effects on thyroid hormone levels have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO) by this compound

| Assay Type | IC50 Value (µM) | Source |

| Amplex UltraRed (AUR) TPO Assay | 0.11 | Paul et al., 2014[3] |

| High-Throughput AUR TPO Assay | 0.025 | Paul et al., 2014[4] |

Table 2: Clinical Effects of this compound on Thyroid Hormone Levels (Meta-analysis data)

| Hormone | Weighted Mean Difference (WMD) vs. Propylthiouracil (PTU) | 95% Confidence Interval (CI) | P-value | Source |

| T3 | -1.321 | -2.271 to -0.372 | 0.006 | He et al., 2021[5][6] |

| T4 | -37.311 | -61.012 to -13.610 | 0.002 | He et al., 2021[5][6] |

| FT3 | -1.388 | -2.543 to -0.233 | 0.019 | He et al., 2021[5][6] |

| FT4 | -3.613 | -5.972 to -1.255 | 0.003 | He et al., 2021[5][6] |

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This protocol is adapted from the methods described by Paul et al. (2014) and a standardized operating procedure for the AUR-TPO assay.[3][7]

Objective: To determine the in vitro inhibitory effect of this compound on TPO activity.

Materials:

-

Rat thyroid microsomes (as a source of TPO)

-

Amplex™ UltraRed (AUR) reagent

-

Hydrogen peroxide (H2O2)

-

Potassium phosphate buffer (200 mM)

-

This compound (or other test compounds)

-

96-well microplates

-

Microplate reader with fluorescence detection (excitation/emission ~544/590 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the AUR reagent in potassium phosphate buffer to the desired concentration (e.g., 25 µM).

-

Prepare a solution of H2O2 in potassium phosphate buffer (e.g., 300 µM).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

75 µL of AUR reagent solution.

-

10-15 µL of microsomal protein suspension (to a final concentration of ~12.5 µM).

-

A series of concentrations of this compound (or test compound). A vehicle control (e.g., DMSO) should also be included.

-

-

-

Initiation of Reaction:

-

Add 25 µL of H2O2 solution to each well to initiate the enzymatic reaction.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Incubation and Measurement:

-

Data Analysis:

-

The percentage of TPO inhibition is calculated relative to the vehicle control.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Thyroid Hormone Synthesis and this compound Inhibition

The following diagram illustrates the key steps in thyroid hormone synthesis within a thyroid follicular cell and the point of inhibition by this compound.

Caption: this compound inhibits Thyroid Peroxidase (TPO), blocking iodine oxidation and organification.

Experimental Workflow for AUR-TPO Inhibition Assay

This diagram outlines the sequential steps involved in performing the Amplex UltraRed-based TPO inhibition assay.

Caption: Workflow for the in vitro Amplex UltraRed TPO inhibition assay.

Immunomodulatory Signaling Pathway of this compound

Beyond its direct effects on TPO, this compound also exhibits immunomodulatory properties, particularly relevant in the context of Graves' disease, an autoimmune condition. It has been shown to interfere with the interferon-gamma (IFN-γ) signaling pathway.[8]

Caption: this compound's immunomodulatory effect on the IFN-γ signaling pathway.

Conclusion

This compound's primary role in the treatment of hyperthyroidism is the direct inhibition of thyroid peroxidase, which curtails the synthesis of thyroid hormones. Quantitative in vitro data robustly support its high potency in this regard. Furthermore, its clinical efficacy is demonstrated by significant reductions in circulating levels of T3 and T4. Beyond this primary mechanism, this compound possesses immunomodulatory effects that may contribute to its therapeutic benefit in autoimmune thyroid disorders like Graves' disease. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical overview for professionals in the fields of endocrine research and drug development.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimating Margin of Exposure to Thyroid Peroxidase Inhibitors Using High-Throughput in vitro Data, High-Throughput Exposure Modeling, and Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. This compound as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical development of methimazole as a therapeutic antithyroid agent.

An In-depth Technical Guide to the Historical Development of Methimazole as a Therapeutic Antithyroid Agent

Introduction

This compound (brand name Tapazole), a thionamide medication, represents a cornerstone in the management of hyperthyroidism.[1][2] Since its introduction, it has become a primary oral therapy for conditions such as Graves' disease and toxic multinodular goiter, particularly when surgery or radioactive iodine therapy is not suitable.[1][3] This technical guide provides a comprehensive overview of the historical development of this compound, detailing its discovery, synthesis, mechanism of action, and the evolution of its clinical application. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental details and quantitative data.

Discovery and Early Development

The journey of antithyroid drugs began in the early 1940s, leading to the development of less toxic alternatives to initial compounds.[4] this compound (1-methyl-2-mercaptoimidazole) was first introduced as a potent antithyroid agent in 1949.[3][5][6]

In a landmark paper published in June 1949, Stanley and Astwood described this compound as a "highly effective antithyroid compound in man."[7] Their initial studies demonstrated that doses as low as 0.5 mg could markedly inhibit the thyroid gland's uptake of radioactive iodine, with a 5 mg dose causing complete inhibition for 24 hours.[7] Following these findings, this compound was approved for medical use in the United States in 1950 and marketed under the brand name Tapazole by the U.S. Food and Drug Administration (FDA).[1][8]

Early clinical experiences published in 1950 further established its use. Beierwaltes reported that a 40 mg daily dose led to a rapid return to a normal basal metabolic rate in most patients, while Reveno and Rosenbaum suggested an optimal dose of 2 to 5 mg every eight hours, with both studies noting a lack of toxic reactions at the time.[7]

Synthesis of this compound

The chemical synthesis of this compound (C₄H₆N₂S) can be achieved through several routes.[1] Below are detailed protocols for established methods.

Experimental Protocol 1: Synthesis from Aminoacetic Aldehyde Diethylacetal

This classic method involves the reaction of aminoacetic aldehyde diethylacetal with methylisothiocyanate, followed by acid-catalyzed hydrolysis and cyclization.

-

Step 1: Formation of the Urea Derivative: Aminoacetic aldehyde diethylacetal is reacted with methylisothiocyanate. This reaction forms the intermediate N-(2,2-diethoxyethyl)-N'-methylthiourea.

-

Step 2: Hydrolysis and Cyclization: The resulting disubstituted urea derivative is treated with a solution of sulfuric acid. This step hydrolyzes the acetal group and simultaneously triggers a cyclization reaction.

-

Step 3: Purification: The resulting solid, this compound, is dissolved in purified water. The pH is adjusted to 1, and the solution is cooled to induce crystallization. The purified product is then obtained by vacuum drying.[9]

Experimental Protocol 2: Synthesis from Methylamino Acetaldehyde Diethyl Acetal and Potassium Thiocyanate

This protocol provides a scalable method for producing this compound.

-

Step 1: Initial Reaction: 410 kg of methylamino acetaldehyde diethyl acetal, 270 kg of potassium thiocyanate, and 500 kg of purified water are added to a reactor and stirred at room temperature until fully dissolved.

-

Step 2: Acidification: 1000 kg of 1mol/L dilute hydrochloric acid is added dropwise to the mixture, maintaining the reaction temperature at approximately 30°C.

-

Step 3: Isolation of Crude Product: After the reaction is complete, water is removed by reduced-pressure distillation. The resulting solid is dissolved in ethyl acetate, and any undissolved substances are filtered out. The ethyl acetate is then removed via reduced-pressure distillation to yield the crude product.[9]

-

Step 4: Recrystallization: The crude solid is dissolved in purified water, the pH is adjusted to 1, and the solution is cooled to crystallize the final product. After vacuum drying, this method yields approximately 150 kg of this compound with a purity greater than 99%.[9]

Diagram: General Synthesis Workflow for this compound

Caption: A simplified workflow for the chemical synthesis of this compound.

Pharmacology and Mechanism of Action

This compound's therapeutic effect stems from its ability to inhibit the synthesis of thyroid hormones.[1][10] It does not inactivate already circulating thyroxine (T4) and triiodothyronine (T3).[10][11]

Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of action is the potent inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[1][10][11] this compound achieves this by:

-

Blocking Iodide Oxidation: It prevents the TPO-catalyzed oxidation of iodide (I⁻) to iodine (I₂), a critical initial step.[10][11]

-

Inhibiting Organification: It interferes with the incorporation of iodine into tyrosine residues on the thyroglobulin protein.[10][12]

-

Preventing Coupling: It inhibits the coupling of iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form T3 and T4.[1][11]

The exact molecular interaction is thought to involve this compound acting as a competitive substrate for TPO, thereby becoming iodinated itself, or its sulfur moiety interacting directly with the iron atom at the center of TPO's heme group.[3]

Immunomodulatory and Antioxidant Effects

Beyond TPO inhibition, this compound exhibits other relevant activities. It has been shown to have immunomodulatory effects by inhibiting the transcription of the intercellular adhesion molecule-1 (ICAM-1) gene, which is involved in the immune response.[10] Additionally, it possesses antioxidant properties by eliminating H₂O₂ in thyroid cells.[10]

Diagram: this compound's Mechanism of Action

Caption: Inhibition of thyroid hormone synthesis by this compound.

Pharmacokinetics

This compound is characterized by rapid absorption and concentration in the thyroid gland. Its pharmacokinetic profile shows minimal interindividual variations, though impairment in hepatic function can prolong its elimination half-life.[13]

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value / Description | Reference(s) |

| Absorption | Rapidly absorbed after oral administration. | [11] |

| Bioavailability | High, with a mean of 93%. | [13] |

| Time to Peak Plasma | 1 to 2 hours. | [1] |

| Distribution | Concentrates in the thyroid gland; minimal protein binding (<10%). | [1][11] |

| Metabolism | Hepatic, primarily via CYP1A2 and CYP2C9 enzymes. | [1] |

| Elimination Half-Life | Approximately 4 to 6 hours. | [1][11][13] |

| Excretion | Primarily renal; 10-15% excreted unchanged in urine. | [1][11] |

Clinical Efficacy and Safety Profile

Clinical trials and long-term studies have established this compound's efficacy in managing hyperthyroidism, alongside a well-defined safety profile.

Clinical Efficacy and Dosage

This compound is effective for treating Graves' disease and toxic multinodular goiter and is used to stabilize patients before surgery or radioactive iodine therapy.[1][5] Long-term treatment has been shown to be both safe and effective in preventing relapse.[1]

Table 2: Summary of Clinical Efficacy and Dosing

| Study / Finding | Result / Dosage | Reference(s) |

| Initial Clinical Use | Optimum dose estimated at 40 mg/day or 2-5 mg every 8 hours. | [7] |

| Standard Starting Dose | 10–30 mg/day, given as a single oral dose. | [5] |

| Severe Thyrotoxicosis | Doses up to 120 mg/day may be used. | [5] |

| Graves' Disease Remission | Continuous therapy for 5 years led to an 84% remission rate. | [1] |

| Comparative Efficacy | More effective at achieving euthyroid state after 12 weeks than propylthiouracil (PTU). | [14] |

Adverse Effects

While generally well-tolerated, this compound can cause adverse effects, which are often dose-dependent.[1][2] The most serious risks are agranulocytosis and hepatotoxicity, which are rare but potentially fatal.[1]

Table 3: Adverse Effects Associated with this compound

| Type | Adverse Effect | Incidence / Description | Reference(s) |

| Common | Rash, itching | The most common side effect, occurring in ~6% of patients. | [1][2][15] |

| Nausea, vomiting, upset stomach | Typically mild and transient; can be mitigated by taking with food. | [1][15] | |

| Joint pain (Arthralgia) | A recognized common side effect. | [1][15] | |

| Hair loss, change in taste | Less frequent but reported side effects. | [15][16] | |

| Serious (Rare) | Agranulocytosis | Severe drop in white blood cells. Occurs in 0.2% to 0.5% of patients. Potentially life-threatening. | [1][2] |

| Hepatotoxicity (Liver Injury) | Can lead to severe liver damage or acute liver failure. The FDA has issued a black box warning for this risk. | [1][15] | |

| Vasculitis | Inflammation of blood vessels. | [11][12] | |

| Hypothyroidism | Can occur due to over-suppression of thyroid hormone production; requires dose adjustment. | [1] |

A comprehensive analysis of the FDA Adverse Event Reporting System found the median onset time for this compound-related adverse events was 27 days.[17]

Conclusion

From its discovery in 1949 to its current status as a first-line therapy, this compound has had a profound impact on the management of hyperthyroidism. Its development was driven by the need for effective and less toxic antithyroid agents. A deep understanding of its synthesis, potent TPO-inhibiting mechanism, and well-defined clinical profile has solidified its essential role in endocrinology. Ongoing pharmacovigilance continues to refine its safety profile, ensuring its continued effective use for patients worldwide.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Long-Term Use of Antithyroid Drugs | Graves' Disease and Thyroid Foundation [gdatf.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANTI-THYROID DRUGS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound: Detailed Review on its Transformative R&D Success, Mechanism of Action, and Drug Targets [synapse.patsnap.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. droracle.ai [droracle.ai]

- 11. youtube.com [youtube.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. Pharmacokinetic properties and bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Graves' disease - Wikipedia [en.wikipedia.org]

- 15. drugs.com [drugs.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. researchgate.net [researchgate.net]

Impact of methimazole on iodine uptake and organification in thyroid tissue.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole (MMI) is a cornerstone in the management of hyperthyroidism, exerting its therapeutic effect by directly interfering with the synthesis of thyroid hormones.[1] This technical guide provides an in-depth analysis of the impact of this compound on the two critical steps in thyroid hormone biosynthesis: iodine uptake and organification. We will explore the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and visualize the involved pathways.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase

This compound's primary mechanism of action is the potent and irreversible inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[1][2] TPO is responsible for two crucial steps: the oxidation of iodide (I⁻) to a more reactive iodine species and the subsequent incorporation of this iodine into tyrosine residues on the thyroglobulin (Tg) protein, a process known as organification.[2][3] By blocking TPO, this compound effectively halts the organification of iodine, thereby reducing the production of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[1][4] this compound may act as a competitive substrate for TPO, becoming iodinated itself and thus diverting iodine away from thyroglobulin.[4] Another proposed mechanism suggests that the sulfur moiety of this compound interacts with the heme iron at the active site of TPO, inactivating the enzyme.[4]

Impact on Iodine Uptake

Iodine uptake into thyroid follicular cells is an active process mediated by the sodium-iodide symporter (NIS), located on the basolateral membrane of thyrocytes.[3] While this compound's primary target is TPO, its effect on iodine uptake is indirect. Studies have shown that this compound does not directly inhibit the function of NIS.[5] However, by blocking organification, this compound prevents the depletion of intracellular iodide, which can lead to a feedback mechanism that downregulates NIS activity, a phenomenon known as the Wolff-Chaikoff effect. In vitro studies using FRTL-5 rat thyroid cells have demonstrated that the suppressive effect of excess iodide on iodide uptake is blocked by this compound, indicating that an organified form of iodine, rather than iodide itself, is responsible for this autoregulation.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the impact of this compound on thyroid function.

Table 1: In Vitro Inhibition of Thyroid Peroxidase by this compound

| Parameter | Value | Cell/Enzyme Source | Reference |

| IC50 | 7.0 ± 1.1 µM | Lactoperoxidase (LPO) | [6] |

Note: Lactoperoxidase is often used as a model for thyroid peroxidase due to structural and functional similarities.

Table 2: In Vivo Effects of this compound on Thyroid Function in Rats

| Treatment Group | Thyroid Follicular Cell Proliferation (fold increase) | Thyroid Weight (fold increase) | Serum TSH (fold increase) | Serum T4 Reduction | Serum T3 Reduction | Reference |

| This compound (30 ppm in diet for 21 days) | 14 | 2 | 5.6 | >95% | 60% | [7] |

Table 3: Effect of this compound on Iodine-Induced Changes in Thyroid Follicular Size in Vitro

| Treatment Group | Mean Follicular Diameter (µm ± SEM) | p-value vs. Control | Reference |

| Control (no supplements) | 19.5 ± 0.7 | - | [8] |

| NaI | 33.9 ± 2.2 | < 0.0001 | [8] |

| NaI + TSH | 30.4 ± 1.7 | < 0.0001 | [8] |

| NaI + TSH + this compound | 23.5 ± 1.3 | NS | [8] |

NS: Not Significant

Experimental Protocols

In Vitro Iodine Organification Assay in FRTL-5 Cells

This protocol outlines a method to assess the effect of this compound on iodine organification in the FRTL-5 rat thyroid cell line.

Materials:

-

FRTL-5 cells

-

Coon's Modified Ham's F12 medium supplemented with 5% calf serum, 1 mU/mL TSH, 10 µg/mL insulin, 5 µg/mL transferrin, and 10 nM hydrocortisone (6H medium)

-

Hanks' Balanced Salt Solution (HBSS)

-

Sodium Iodide (NaI)

-

Radioactive Sodium Iodide (Na¹²⁵I)

-

This compound (MMI)

-

Trichloroacetic acid (TCA)

-

Gamma counter

Procedure:

-

Cell Culture: Culture FRTL-5 cells in 6H medium until confluent.

-

Pre-incubation: Wash cells with HBSS and pre-incubate for 1 hour in HBSS containing the desired concentration of this compound or vehicle control.

-

Iodide Addition: Add a mixture of non-radioactive NaI and Na¹²⁵I to the culture medium to a final concentration that allows for detectable uptake.

-

Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.

-

Termination of Uptake: Aspirate the medium and wash the cells twice with ice-cold HBSS.

-

Precipitation of Organified Iodine: Add cold 10% TCA to the cells and incubate on ice for 30 minutes to precipitate proteins (including thyroglobulin with incorporated ¹²⁵I).

-

Separation of Free and Bound Iodine: Centrifuge the plates/tubes. The supernatant contains free, non-organified ¹²⁵I, while the pellet contains the organified ¹²⁵I bound to proteins.

-

Quantification: Measure the radioactivity in both the supernatant and the pellet using a gamma counter.

-

Data Analysis: Calculate the percentage of organified iodine as (cpm in pellet / (cpm in pellet + cpm in supernatant)) x 100. Compare the results between this compound-treated and control cells.

Radioiodide Uptake Assay

This protocol provides a general method for measuring the uptake of radioactive iodine into thyroid cells.

Materials:

-

Thyroid cells (e.g., FRTL-5)

-

Appropriate cell culture medium

-

HBSS

-

Radioactive Sodium Iodide (e.g., Na¹²⁵I or Na¹²³I)

-

This compound (for inhibition studies)

-

Gamma counter or scintillation counter

Procedure:

-

Cell Seeding: Seed thyroid cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treatment (Optional): Treat cells with this compound or other test compounds for a specified duration.

-

Uptake Initiation: Wash the cells with HBSS and then add HBSS containing a known concentration of radioactive iodide.

-

Incubation: Incubate the cells at 37°C for a specific time period (e.g., 30-60 minutes).

-

Uptake Termination: Rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold HBSS to remove extracellular radioactivity.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysate using a gamma or scintillation counter.

-

Data Normalization: Normalize the radioactivity counts to the protein concentration or cell number in each well.

-

Data Analysis: Compare the radioactive iodine uptake in treated cells to that in control cells.

Visualization of Pathways and Mechanisms

Thyroid Hormone Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of thyroid hormones within a thyroid follicular cell.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. cusabio.com [cusabio.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Iodine suppression of iodide uptake in FRTL-5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the rat thyroid cell strain FRTL-5 as an in-vitro bioassay system for thyrotrophin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of iodine organification and regulation of follicular size in rat thyroid tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocols for methimazole administration in laboratory animal research.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole (MMI), also known as thiamazole, is a thionamide antithyroid agent widely used in laboratory animal research to induce a state of hypothyroidism.[1][2] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] By blocking the iodination of tyrosine residues on thyroglobulin, this compound effectively reduces the production of thyroid hormones, leading to a hypothyroid state.[1][2] This induced hypothyroidism in animal models is a valuable tool for studying the physiological roles of thyroid hormones in various biological processes, including growth, development, metabolism, and reproduction. It also serves as a model for investigating thyroid-related disorders and for the development of therapeutic interventions.

This document provides detailed protocols for the administration of this compound to laboratory animals, primarily focusing on rats and mice, to induce hypothyroidism. It includes various administration routes, dosage recommendations, and expected physiological outcomes.

Mechanism of Action

This compound's primary effect is the inhibition of thyroid hormone synthesis.[1][2] It does not, however, affect the release of pre-existing thyroid hormones stored in the thyroid gland.[1] Therefore, a latency period of several days to weeks is expected before a hypothyroid state is fully established. The inhibition of thyroid peroxidase by this compound is a key step in its mechanism.

Caption: Mechanism of action of this compound in inhibiting thyroid hormone synthesis.

Experimental Protocols

The choice of administration route and dosage of this compound depends on the animal species, the desired level of hypothyroidism, and the experimental design. Below are detailed protocols for common administration methods.

Protocol 1: this compound in Drinking Water (Ad Libitum)

This method is non-invasive and suitable for long-term studies. However, the exact dosage consumed by each animal can vary.

Materials:

-

This compound (powder)

-

Drinking water

-

Water bottles

-

Scale

Procedure:

-

Calculate the required amount of this compound to achieve the desired concentration in the drinking water.

-

Dissolve the this compound powder in a small volume of water before adding it to the final volume to ensure complete dissolution.

-

Prepare fresh this compound-containing drinking water every 2-3 days.

-

Provide the medicated water to the animals ad libitum.

-

Monitor water consumption to estimate the daily dose of this compound per animal.

Dosage Recommendations for Rats:

| Concentration in Drinking Water (% w/v) | Expected Outcome | Reference |

|---|---|---|

| 0.02% | Induction of hypothyroidism.[3] | [3] |

| 0.025% | Similar effect to 5 mg/100 g bw via intragastric gavage.[4][5] | [4][5] |

| 0.04% | Similar effect to 5 mg/100 g bw via intragastric gavage.[4][5] | [4][5] |

| 0.1% | Similar effect to 8 mg/100 g bw via intragastric gavage.[4][5] |[4][5] |

Protocol 2: Intragastric Gavage

This method allows for precise dosing of each animal.

Materials:

-

This compound (powder)

-

Vehicle (e.g., distilled water, saline)

-

Gavage needles (appropriate size for the animal)

-

Syringes

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle at a known concentration.

-

Weigh each animal to determine the exact volume of the solution to be administered.

-

Administer the this compound solution directly into the stomach using a gavage needle.

-

Perform the gavage once daily or as required by the experimental protocol.

Dosage Recommendations for Rats:

| Dosage | Frequency | Duration | Expected Outcome | Reference |

|---|---|---|---|---|

| 5 mg/100 g bw | Once daily | 21 days | Induction of hypothyroidism.[4][5] | [4][5] |

| 8 mg/100 g bw | Once daily | 21 days | Induction of hypothyroidism.[4][5] | [4][5] |

| 20 mg/kg bw | Once daily | 28 days | Significant reduction in serum thyroid hormones.[6] | [6] |

| 60 mg/kg bw | Once daily | 4 weeks | Induction of hypothyroidism and potential for hepatic damage.[7][8] |[7][8] |

References

- 1. cdn.ymaws.com [cdn.ymaws.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Different Doses and Routes of Administration of this compound Affect Thyroid Status in this compound-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iaset.us [iaset.us]

- 7. This compound-induced hypothyroidism causes alteration of the REDOX environment, oxidative stress, and hepatic damage; events not caused by hypothyroidism itself | Annals of Hepatology [elsevier.es]

- 8. elsevier.es [elsevier.es]

Application Notes and Protocols for the Quantification of Methimazole using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methimazole is a crucial antithyroid agent used in the management of hyperthyroidism. Its accurate quantification in pharmaceutical formulations and biological matrices is paramount for ensuring therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands out as a robust, sensitive, and specific analytical technique for this purpose. These application notes provide detailed protocols for various HPLC methods tailored for this compound quantification in different sample types, including pharmaceutical tablets, infusion solutions, and biological samples.

Method 1: Reversed-Phase HPLC for this compound in Pharmaceutical Tablets

This method is suitable for the routine quality control of this compound in tablet formulations. It utilizes a standard C18 column with a simple isocratic mobile phase and UV detection.

Quantitative Data Summary

| Parameter | Value |

| Linearity Range | 4 - 14 ppm[1] |

| Wavelength (λmax) | 260 nm[1] |

| Recovery | 100.059%[1] |

| Limit of Detection (LOD) | Not specified |

| Limit of Quantification (LOQ) | Not specified |

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard